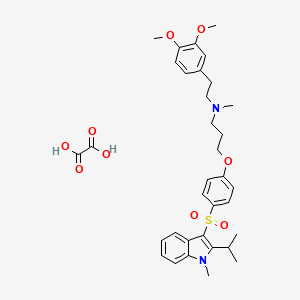

N-(3,4-Dimethoxyphenethyl)-3-(4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate

Description

N-(3,4-Dimethoxyphenethyl)-3-(4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate is a synthetic small molecule featuring a multi-component structure. Key structural elements include:

Properties

Molecular Formula |

C34H42N2O9S |

|---|---|

Molecular Weight |

654.8 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine;oxalic acid |

InChI |

InChI=1S/C32H40N2O5S.C2H2O4/c1-23(2)31-32(27-10-7-8-11-28(27)34(31)4)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6;3-1(4)2(5)6/h7-8,10-17,22-23H,9,18-21H2,1-6H3;(H,3,4)(H,5,6) |

InChI Key |

JBLFVMRPZYLKHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C2=CC=CC=C2N1C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indole Sulfonyl Intermediate

- Starting from 2-isopropyl-1-methylindole, sulfonylation is performed with a suitable sulfonyl chloride derivative of a para-substituted phenol.

- This step forms the 4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy intermediate.

- Reaction conditions: Usually carried out under inert atmosphere, with bases such as triethylamine or pyridine to scavenge HCl, in solvents like dichloromethane or THF.

- Temperature control is critical to avoid decomposition of the indole ring.

Formation of the Phenoxypropan-1-amine Backbone

- The phenoxy group is linked to a 3-(N-methylpropan-1-amine) chain.

- This involves nucleophilic substitution reactions where the phenol oxygen attacks a suitable alkyl halide or epoxide derivative.

- The N-methylation of the amine is typically achieved via reductive amination or alkylation using methyl iodide or formaldehyde with reducing agents.

Coupling with the 3,4-Dimethoxyphenethyl Moiety

- The 3,4-dimethoxyphenethylamine is introduced via amide bond formation or nucleophilic substitution, depending on the intermediate functionalities.

- Protection/deprotection strategies may be employed to preserve methoxy groups and amine functionalities during the multi-step synthesis.

Formation of the Oxalate Salt

- The free base of the compound is reacted with oxalic acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the oxalate salt.

- This step enhances the compound’s stability and solubility for biological assays.

Detailed Preparation Data and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Sulfonylation | 2-isopropyl-1-methylindole + 4-(chlorosulfonyl)phenol, base (Et3N), DCM, 0–25°C | Inert atmosphere, slow addition to control exotherm |

| 2 | Ether formation | Phenol intermediate + 3-chloropropylamine derivative, K2CO3, DMF, 50–80°C | Nucleophilic substitution, mild heating |

| 3 | N-Methylation | Methyl iodide or formaldehyde + NaBH3CN, MeOH, room temp | Reductive amination preferred for selectivity |

| 4 | Coupling with phenethylamine | Amide bond formation or nucleophilic substitution, EDCI/HOBt or similar coupling agents | Protecting groups may be required |

| 5 | Salt formation | Oxalic acid, ethanol, room temperature or slight heating | Crystallization to obtain pure oxalate salt |

Preparation Notes and Optimization

- Purity Control: Each intermediate is purified by column chromatography or recrystallization to ensure high purity before proceeding.

- Solvent Choice: Polar aprotic solvents like DMF or DMSO are favored for nucleophilic substitutions; non-polar solvents like DCM are used for sulfonylation.

- Temperature: Low temperatures during sulfonylation prevent side reactions; moderate heating aids substitution reactions.

- Reaction Monitoring: TLC, HPLC, and NMR are used to monitor reaction progress and confirm intermediate structures.

- Yield Optimization: Stoichiometry and reaction time are optimized to maximize yield and minimize by-products.

Summary of Research Findings on Preparation

- The compound’s synthesis is well-documented in chemical supply catalogs and research chemical providers, emphasizing multi-step organic synthesis with sulfonylation and ether formation as key steps.

- The oxalate salt form is preferred for stability and solubility in biological assays.

- Reaction conditions are carefully controlled to preserve sensitive functional groups and optimize yield.

- Purification and characterization at each step are critical for obtaining a high-quality final product suitable for pharmacological research.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the indole ring.

Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of sulfides or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Studies

N-(3,4-Dimethoxyphenethyl)-3-(4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate has been investigated for its potential pharmacological properties:

- Anticancer Activity : Research suggests that compounds similar to SR-33805 exhibit significant anticancer effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth in breast cancer and other malignancies .

Neuropharmacology

Given its structural components, this compound may also be evaluated for neuropharmacological effects:

- Potential Neuroprotective Effects : The indole structure is often associated with neuroactive properties, suggesting that this compound could be explored for neuroprotective applications in conditions like Alzheimer's disease or Parkinson's disease.

Cardiovascular Research

The compound's pharmacological profile may extend to cardiovascular applications:

- Platelet Production Enhancement : Similar compounds have been noted for their ability to act as agonists for thrombopoietin receptors, potentially enhancing platelet production and offering therapeutic options for thrombocytopenia .

Case Studies and Experimental Findings

A review of the literature reveals several experimental studies that underline the applications of this compound:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenethyl)-3-(4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparison with other indole derivatives and sulfonamide/sulfonyl-containing molecules. Below is an analysis based on synthesis, substituent effects, and inferred bioactivity:

Table 1: Structural and Functional Comparison

*DME: 1,2-Dimethoxyethane

Key Observations

Indole Modifications: The target compound’s 2-isopropyl-1-methylindole substituents increase steric bulk and lipophilicity compared to simpler indoles (e.g., Salternamide E’s brominated tail ). This may enhance membrane permeability but reduce solubility, offset by the oxalate salt .

Sulfonyl/Sulfonamide Groups: The sulfonyl-phenoxy linkage in the target compound differs from traditional sulfonamides (e.g., ’s pyrazolopyrimidine-sulfonamide hybrid). Sulfonyl groups often enhance binding to ATP pockets in kinases, as seen in ’s confirmed kinase inhibitors .

Synthetic Strategies: The target compound’s synthesis likely involves sequential coupling of indole-sulfonyl and phenethylamine precursors, similar to ’s use of palladium-catalyzed cross-coupling . Reflux in methanol (as in ) may be employed for intermediate steps .

Bioactivity Trends: Indole derivatives across the cited evidence exhibit anticancer and antimicrobial activities.

Research Implications and Limitations

- Structural Insights : Crystallographic data (e.g., via SHELX ) could clarify the target compound’s conformation, particularly the sulfonyl group’s spatial orientation.

- Bioactivity Gaps : While sulfonamide-indole hybrids in show kinase inhibition, the target compound’s oxalate salt and phenethylamine tail may redirect its mechanism toward GPCR modulation.

- Synthesis Optimization: ’s methanol reflux and ’s palladium catalysis offer scalable pathways, but the target’s multi-step synthesis may require rigorous purification.

Biological Activity

N-(3,4-Dimethoxyphenethyl)-3-(4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate is a complex organic compound notable for its potential biological activities. With a molecular formula of C34H42N2O9S and a molecular weight of 654.77 g/mol, this compound is characterized by its unique structural features, including a dimethoxyphenethyl group, a sulfonyl group linked to an indole derivative, and a propan-1-amine moiety.

Preliminary studies indicate that this compound acts primarily as a calcium channel antagonist , specifically binding allosterically to the α1-subunit of L-type calcium channels with a dissociation constant (Kd) of approximately 20 pM. This binding occurs at a distinct site compared to other calcium channel blockers, suggesting a unique mechanism of action that may lead to selective vascular smooth muscle relaxation without significant inotropic or chronotropic effects.

Biological Activities

The biological activities of this compound include:

1. Calcium Channel Antagonism:

- Exhibits potent inhibition of calcium influx in vascular smooth muscle cells.

- Induces vasorelaxation, which could be beneficial in managing hypertension and other cardiovascular conditions.

2. Mitogenic Activity Inhibition:

- Inhibits platelet-derived growth factor (PDGF)-stimulated smooth muscle cell proliferation, which may have implications in preventing vascular remodeling associated with various cardiovascular diseases.

3. Neuroactive Properties:

- Structural similarities with other neuroactive compounds suggest potential effects on neurotransmitter systems, although specific neuropharmacological effects require further investigation.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| SR 33805 | 121345-64-0 | Calcium channel antagonist; similar indole structure. |

| 5-Hydroxytryptamine | 60-74-2 | Neurotransmitter; shares phenolic characteristics. |

| Fluvoxamine | 69353-21-5 | Antidepressant; contains phenyl and amine groups. |

The distinct pharmacological properties attributed to the unique combination of functional groups in this compound may lead to novel therapeutic applications not observed in these comparative compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of N-(3,4-Dimethoxyphenethyl)-3-(4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy)-N-methylpropan-1-amino oxalate. For example:

Study 1: Calcium Channel Blocking Activity

- Researchers evaluated the calcium channel blocking activity using isolated rat aorta preparations. The compound demonstrated significant vasorelaxation effects compared to control groups treated with standard calcium channel blockers.

Study 2: Smooth Muscle Cell Proliferation

- In vitro assays showed that the compound inhibited PDGF-induced smooth muscle cell proliferation by up to 70%, indicating its potential utility in preventing pathological vascular remodeling.

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

Answer:

The synthesis typically involves three key steps:

Sulfonylation: Reacting 2-isopropyl-1-methylindole with 4-chlorosulfonylphenol to form the sulfonylphenol intermediate.

Etherification: Coupling the sulfonylphenol intermediate with 3-bromo-N-(3,4-dimethoxyphenethyl)-N-methylpropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine backbone.

Salt Formation: Treating the free base with oxalic acid in a polar solvent (e.g., ethanol or 2-propanol) to precipitate the oxalate salt, as demonstrated in analogous syntheses .

Key Validation: Use NMR (¹H/¹³C) and LC-MS to confirm intermediate structures and final purity (>95% by HPLC).

Advanced: How can researchers optimize the sulfonylation yield during synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening: Employ Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution in the indole ring.

- Solvent Selection: Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride intermediate.

- Temperature Control: Maintain −10°C to 0°C during sulfonylation to reduce side reactions .

Data-Driven Approach: Design-of-experiment (DoE) methodologies, such as factorial designs, can identify optimal molar ratios and reaction times .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, sulfonyl, and indole groups) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns.

- Purity Assessment:

- HPLC with UV/Vis Detection: Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .

Advanced: How to resolve conflicting NMR and MS data during characterization?

Answer:

- Stereochemical Ambiguity: Perform 2D NMR (COSY, NOESY) to assign spatial configurations, particularly for the propan-1-amine chain.

- Impurity Identification: Use LC-MS/MS to isolate and characterize minor peaks, comparing fragmentation patterns with synthetic byproducts (e.g., des-methyl variants) .

- Cross-Validation: Correlate solubility profiles (e.g., in DMSO) with theoretical logP values to verify molecular integrity .

Basic: What handling and storage conditions ensure compound stability?

Answer:

- Storage: Keep at −20°C in airtight, light-protected containers under argon to prevent oxidation of the methoxy and indole groups.

- Solubility Considerations: Prepare fresh solutions in degassed DMSO or ethanol to avoid hydrolysis of the sulfonyl group .

Advanced: Strategies to improve aqueous solubility for in vivo studies?

Answer:

- Salt Formulation: Test alternative counterions (e.g., hydrochloride, citrate) to optimize solubility without altering pharmacodynamics.

- Co-Solvent Systems: Use cyclodextrin complexes or PEG-based vehicles to enhance bioavailability .

- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the phenoxy moiety for controlled release .

Basic: Which pharmacological targets are hypothesized for this compound?

Answer:

- Serotonin Receptors (5-HT): The indole-sulfonyl motif resembles known 5-HT₆/7 antagonists, suggesting CNS activity.

- Kinase Inhibition: The sulfonamide group may target ATP-binding pockets in kinases (e.g., VEGFR2) .

Validation: Preliminary docking studies (AutoDock Vina) and in vitro receptor-binding assays are recommended.

Advanced: Designing SAR studies for the 2-isopropyl group’s role in bioactivity

Answer:

- Synthetic Modifications: Replace the isopropyl group with bulkier (tert-butyl) or smaller (methyl) substituents.

- In Vitro Assays: Compare IC₅₀ values in target-specific assays (e.g., cAMP inhibition for 5-HT receptors).

- Crystallography: Co-crystallize derivatives with target proteins to map binding interactions (e.g., X-ray diffraction) .

Statistical Analysis: Use multivariate regression to correlate substituent size/logP with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.